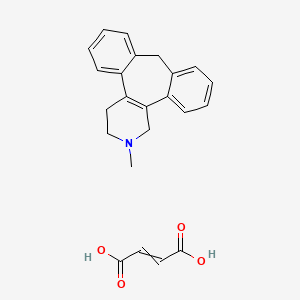
1-(4-Metoxi-1-naftil)etanona
Descripción general
Descripción
1-(4-Methoxy-1-naphthyl)ethanone is an organic compound with the chemical formula C13H12O2. It is a colorless to pale yellow solid with a peculiar odor. This compound is commonly used as a fluorescent dye, photosensitive dye, and pharmaceutical intermediate . It has a wide range of applications in the field of dyes and fluorescent chemicals, such as the preparation of organic photovoltaic materials, LEDs, and organic electroluminescent materials .
Aplicaciones Científicas De Investigación
1-(4-Methoxy-1-naphthyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and fluorescent materials.
Biology: The compound can be used in biological assays and imaging techniques due to its fluorescent properties.
Medicine: As a pharmaceutical intermediate, it plays a role in the synthesis of drugs and therapeutic agents.
Métodos De Preparación
The preparation of 1-(4-Methoxy-1-naphthyl)ethanone typically involves the reaction of 1-naphthol with a formic acid acceptor, such as N,N-dimethylformamide (DMF) or dimethylformamide (DMA), in the presence of an excess of potassium carbonate. This reaction is followed by oxidation using an oxidizing agent like oxygen, hydrogen peroxide, or oxidized acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Methoxy-1-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions. Reagents like sodium hydroxide or other strong bases can facilitate these reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-1-naphthyl)ethanone involves its interaction with molecular targets and pathways within a system. The methoxy group and the naphthalene ring structure allow the compound to participate in various chemical reactions, influencing its behavior and effects. The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Methoxy-1-naphthyl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-1-naphthyl)ethanone: This compound has a similar structure but with the methoxy group in a different position on the naphthalene ring.
1-(4-Methoxy-2-naphthyl)ethanone: Another similar compound with the methoxy group and ethanone group in different positions.
1-(4-Methoxyphenyl)ethanone: This compound has a methoxy group on a phenyl ring instead of a naphthalene ring.
The uniqueness of 1-(4-Methoxy-1-naphthyl)ethanone lies in its specific structural arrangement, which influences its chemical properties and applications.
Propiedades
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBOFKOICCVYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290463 | |
| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24764-66-7 | |
| Record name | 24764-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[3-[3-(1-Imidazolyl)propyl]-4-oxo-2-quinazolinyl]propyl]isoindole-1,3-dione](/img/structure/B1219288.png)
![2-[[4-(3-Methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1219290.png)
![1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol](/img/structure/B1219291.png)
![N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1219292.png)
![N-(2-furanylmethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1219293.png)





![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)
